N-(2-{3-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3-(trifluoromethyl)benzamide
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Overview
Description
N-(2-{3-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3-(trifluoromethyl)benzamide is a complex organic compound characterized by the presence of trifluoromethoxy and trifluoromethyl groups These fluorinated groups are known for their unique chemical properties, which often enhance the biological activity and stability of the compound
Preparation Methods
The synthesis of N-(2-{3-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3-(trifluoromethyl)benzamide typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis or other suitable methods.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced using trifluoromethoxy-containing reagents under appropriate reaction conditions.
Coupling Reactions: The key intermediates are then coupled using reagents such as palladium catalysts in Suzuki-Miyaura coupling reactions.
Final Assembly: The final compound is assembled through additional coupling and functional group transformations.
Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.
Chemical Reactions Analysis
N-(2-{3-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of electron-withdrawing groups.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation, and reducing agents for reduction. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-{3-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3-(trifluoromethyl)benzamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a component in industrial processes.
Mechanism of Action
The mechanism of action of N-(2-{3-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy and trifluoromethyl groups enhance the compound’s ability to interact with biological molecules, potentially inhibiting or activating specific enzymes and receptors. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(2-{3-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3-(trifluoromethyl)benzamide can be compared with other similar compounds, such as:
N-[2-[3-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
N-[2-[3-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a benzamide.
These comparisons highlight the unique properties of this compound, such as its specific functional groups and their effects on the compound’s reactivity and biological activity.
Properties
IUPAC Name |
N-[2-[3-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21F6N3O3S/c28-26(29,30)18-5-3-4-17(14-18)25(38)34-12-13-36-15-23(21-6-1-2-7-22(21)36)40-16-24(37)35-19-8-10-20(11-9-19)39-27(31,32)33/h1-11,14-15H,12-13,16H2,(H,34,38)(H,35,37) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFULMYCWSCASX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC(=CC=C3)C(F)(F)F)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21F6N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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